3-(2-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid
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Overview
Description
3-(2-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Thiazoles are similar heterocyclic compounds containing sulfur instead of oxygen.
Imidazoles: Imidazoles contain two nitrogen atoms in a five-membered ring and are widely used in medicinal chemistry.
Triazoles: Triazoles have three nitrogen atoms in the ring and are known for their antifungal and antimicrobial properties.
Uniqueness
3-(2-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group. This combination of features imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H8N2O3 |
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Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-(2-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-4-2-3-5-7(6)8-11-9(10(13)14)15-12-8/h2-5H,1H3,(H,13,14) |
InChI Key |
TXPIIOAOSVVNAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C(=O)O |
Origin of Product |
United States |
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